molecular formula C10H9BrO B1266366 4-Bromophenyl cyclopropyl ketone CAS No. 6952-89-2

4-Bromophenyl cyclopropyl ketone

Cat. No. B1266366
CAS RN: 6952-89-2
M. Wt: 225.08 g/mol
InChI Key: QTHHOINSCNBYQO-UHFFFAOYSA-N
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Patent
US06191282B1

Procedure details

22.5 g of 4-bromophenylcyclopropylmethanone (100 mmol) and 10.3 g of CuCN (100 mmol) are dissolved in 15 ml of DMF and heated under reflux, with stirring, for 4 hours. The suspension is allowed to cool down to 70° C. and is then poured into a solution consisting of 40 g of iron(III) chloride, 10 ml of conc. HCl and 60 ml of water. The mixture is stirred at 70° C. for 20 minutes. It is then extracted three times with 90 ml of toluene on each occasion. The combined organic phases are washed with 250 ml of 2N hydrochloric acid and with 250 ml of 2N sodium hydroxide solution, and then concentrated. The solid residue is triturated with petroleum ether and filtered off with suction.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
40 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:10]2[CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1.[C:13]([Cu])#[N:14].Cl.O>CN(C=O)C.[Fe](Cl)(Cl)Cl>[C:13]([C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:10]2[CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1)#[N:14]

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C1CC1
Name
Quantity
10.3 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
40 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring, for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
is then poured into a solution
STIRRING
Type
STIRRING
Details
The mixture is stirred at 70° C. for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
It is then extracted three times with 90 ml of toluene on each occasion
WASH
Type
WASH
Details
The combined organic phases are washed with 250 ml of 2N hydrochloric acid and with 250 ml of 2N sodium hydroxide solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue is triturated with petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)C(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.